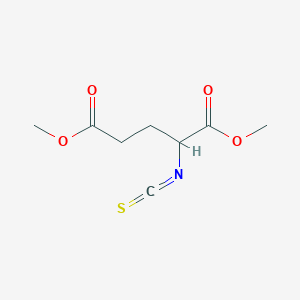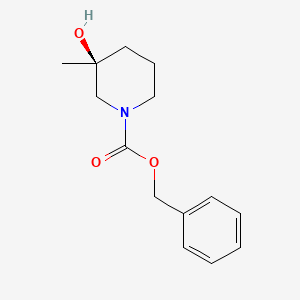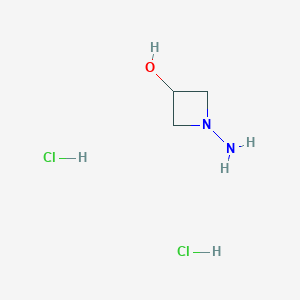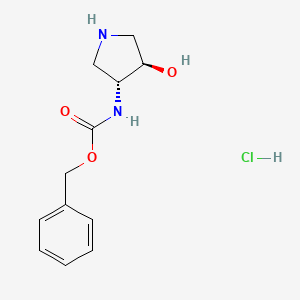
Dimethyl 2-isothiocyanatopentanedioate
Vue d'ensemble
Description
Dimethyl 2-isothiocyanatopentanedioate, also known as DMITPD, is an organic compound used in a variety of scientific research applications. It is a colorless liquid with a pungent odor, and is soluble in water, alcohol, and other organic solvents. DMITPD is a useful reagent for organic synthesis, and is a versatile tool for the study of biochemistry and physiology.
Applications De Recherche Scientifique
Asymmetric Hydroformylation
- Dimethyl 2-(formylmethyl)butanedioate, synthesized regioselectively from dimethyl itaconate, demonstrates the potential of asymmetric hydroformylation in organic synthesis (Kollár, Consiglio, & Pino, 1987).
Inhibition Performances in Corrosion Protection
- Spirocyclopropane derivatives, including compounds with dimethyl groups, have been studied for their corrosion inhibition properties in acidic solutions, indicating their potential in material protection (Chafiq et al., 2020).
Structural Studies and Synthesis
- Research on 2-(Dimethylamino)-1,3-dithiocyanatopropane, a related compound, has contributed to the understanding of crystal structures and provided insights into thermodynamic properties, which is crucial for further scientific investigations (Yu Guan-ping et al., 2011).
Phase Behavior Studies
- Studies on 2,2-Dimethyl-1,3-propanediol have provided valuable data on phase behavior in carbon dioxide, contributing to our understanding of chemical interactions under varying conditions (Park, Han, & Lee, 2008).
Polymers Containing Sulfur
- The synthesis of new thiodicarboxylic acids and thiodiols, involving dimethyl itaconate, for the creation of polyesters and polyurethanes, showcases the application of dimethyl derivatives in polymer chemistry (Kultys & Podkościelny, 1996).
Catalysis and Amination
- The amination of 1,3-propanediols, including dimethyl variants, over a nickel catalyst under specific conditions, emphasizes the role of dimethyl compounds in catalytic processes (Fischer, Mallát, & Baiker, 1999).
Combustion Chemistry
- The combustion characteristics of dimethylhexane, a compound structurally related to dimethyl derivatives, provide insights into the combustion behavior of hydrocarbon fuels, which is crucial for energy and environmental research (Sarathy et al., 2014).
Propriétés
IUPAC Name |
dimethyl 2-isothiocyanatopentanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO4S/c1-12-7(10)4-3-6(9-5-14)8(11)13-2/h6H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLMJCPVACFOOCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(C(=O)OC)N=C=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7,8-Dihydro-6H-[1,3]dioxolo[4,5-e]isoindole hydrochloride](/img/structure/B3034631.png)



![{3-Azabicyclo[3.1.1]heptan-6-yl}methanol hydrochloride](/img/structure/B3034640.png)
![8-Azabicyclo[3.2.1]octan-2-ol hydrochloride](/img/structure/B3034642.png)


![8-Azabicyclo[3.2.1]octan-2-one hydrochloride](/img/structure/B3034647.png)




